VH032

Description

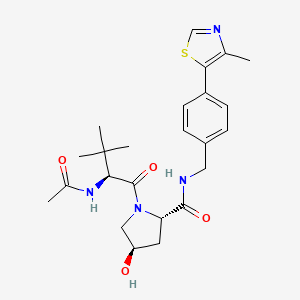

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVIEZBZIUKYOG-SVFBPWRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Mechanism of Action of VH032

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for VH032, a synthetic ligand targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 serves as a critical tool in chemical biology and drug discovery, primarily as an inhibitor of the VHL-HIF-1α protein-protein interaction and as a VHL-recruiting ligand for Proteolysis-Targeting Chimeras (PROTACs).

Core Mechanism of Action: Inhibition of the VHL-HIF-1α Interaction

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the von Hippel-Lindau protein (VHL), which is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, CRL2VHL. Upon binding to VHL, HIF-1α is polyubiquitinated and subsequently targeted for degradation by the proteasome. This process keeps HIF-1α levels low in normoxic conditions.

VH032 is a small molecule designed to mimic the hydroxylated HIF-1α peptide, allowing it to bind to the substrate-binding pocket of VHL.[1][2][3] By occupying this pocket, VH032 competitively inhibits the interaction between VHL and hydroxylated HIF-1α.[4] This disruption prevents the VHL-mediated ubiquitination and degradation of HIF-1α. As a result, HIF-1α stabilizes, accumulates in the cell, and translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to the transcriptional activation of the hypoxic response.[4][5] This includes genes involved in angiogenesis, glucose metabolism, and cell survival.[6]

A secondary and interesting effect of VH032 treatment is the upregulation of the VHL protein itself. This has been observed at the protein level and is attributed to the stabilization of the VHL protein upon ligand binding, rather than an increase in VHL mRNA levels.[7][8]

Application in PROTACs

Beyond its role as a VHL-HIF-1α interaction inhibitor, VH032 is a widely utilized E3 ligase ligand in the development of PROTACs.[1][5][7] A PROTAC is a bifunctional molecule consisting of a ligand for a target protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase, such as VH032. By simultaneously binding to the POI and VHL, the PROTAC brings the target protein into close proximity with the CRL2VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Quantitative Data

The following tables summarize the key quantitative data for VH032 and its interaction with VHL from various experimental setups.

| Parameter | Value | Assay Method | Reference |

| Kd | 185 nM | Not Specified | [4][5] |

| IC50 | 77.8 nM | TR-FRET | [1] |

| Ki | 33.4 nM | TR-FRET | [1] |

Table 1: Binding Affinity of VH032 for VHL.

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of VH032 are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

This assay quantitatively determines the binding affinity of VH032 to the VHL complex.

Materials:

-

GST-VCB (Glutathione S-transferase-tagged VHL-Elongin B-Elongin C complex)

-

BODIPY FL VH032 (fluorescent probe)

-

Tb-anti-GST antibody (donor fluorophore)

-

Assay Buffer: 25 mM HEPES (pH 7.4)

-

VH032 and other test compounds dissolved in DMSO

Protocol:

-

Prepare a solution containing 4 nM BODIPY FL VH032, 2 nM GST-VCB, and 2 nM Tb-anti-GST in VHL TR-FRET assay buffer.

-

Add varying concentrations of the test compound (e.g., VH032) to the wells of a microplate. A DMSO-only control is used as a negative control.

-

Add the solution from step 1 to the wells containing the test compounds.

-

Incubate the plate for 90 minutes at room temperature.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

The IC50 value is determined by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50.

Fluorescence Polarization (FP) Assay for VHL Binding

This is another common method to assess the binding of ligands to VHL.

Materials:

-

Purified ELOB/ELOC/VHL complex

-

BODIPY FL VH032 (fluorescent probe)

-

VHL Assay Buffer (FP)

-

VH032 and other test compounds

Protocol:

-

Add test compounds at various concentrations to the wells of a microplate.

-

Add the purified VHL complex to the wells.

-

Incubate for 60 minutes at room temperature with slow shaking.

-

Add the BODIPY FL VH032 fluorescent probe to the wells.

-

Incubate for 30-45 minutes at room temperature with slow shaking.

-

Measure the fluorescence polarization signal using a microplate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.[9]

Co-Immunoprecipitation to Assess VHL-HIF-1α Interaction

This experiment demonstrates the ability of VH032 and its analogs to disrupt the interaction between VHL and HIF-1α in a cellular context.

Materials:

-

HeLa cells or other suitable cell line

-

VH032 or a related inhibitor (e.g., VH298)

-

MG132 (proteasome inhibitor, optional)

-

Cell lysis buffer

-

Antibody against HIF-1α for immunoprecipitation

-

Antibodies against VHL and HIF-1α for western blotting

-

Protein A/G beads

Protocol:

-

Treat HeLa cells with the VHL inhibitor (e.g., 100 µM VH298 for 2 hours) or DMSO as a vehicle control. A positive control for HIF-1α stabilization can be treatment with a proteasome inhibitor like MG132.

-

Lyse the cells and quantify the protein concentration in the lysates.

-

Incubate approximately 300 µg of protein lysate with an anti-HIF-1α antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies against VHL and HIF-1α. A decrease in the amount of VHL co-immunoprecipitated with HIF-1α in the presence of the inhibitor indicates disruption of the interaction.[7]

Quantitative Mass Spectrometry for Proteomic Analysis

This method provides an unbiased view of the cellular protein changes induced by VH032.

Materials:

-

Cell line of interest

-

VH032, IOX2 (a PHD inhibitor), and a hypoxia chamber for comparative analysis

-

Lysis buffer, digestion enzymes (e.g., trypsin)

-

Tandem Mass Tag (TMT) labeling reagents

-

LC-MS/MS system

Protocol:

-

Treat cells with VH032, a PHD inhibitor (like IOX2), or expose them to hypoxic conditions (e.g., 1% O2). Use a DMSO-treated normoxic sample as a control.

-

Lyse the cells, extract proteins, and digest them into peptides.

-

Label the peptides from each condition with a different TMT isobaric tag.

-

Combine the labeled peptide samples.

-

Analyze the mixed sample by LC-MS/MS.

-

The relative abundance of each protein across the different conditions is determined by the reporter ion intensities in the MS/MS spectra. This allows for the identification of proteins that are up- or down-regulated specifically by VHL inhibition.[10]

Visualizations

Caption: Signaling pathway of VH032 action.

Caption: VH032 in PROTAC-mediated protein degradation.

Caption: Experimental workflow for TR-FRET assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

VH032 as a von Hippel-Lindau ligand

An In-depth Technical Guide on VH032 as a von Hippel-Lindau Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VH032 is a potent and selective small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It functions by competitively inhibiting the interaction between VHL and the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a key regulator of the cellular response to hypoxia.[1][2][3][4] This property makes VH032 a valuable chemical probe for studying the hypoxia signaling pathway. More significantly, VH032 has become a foundational component in the development of Proteolysis-Targeting Chimeras (PROTACs).[5] As the VHL-recruiting moiety in these heterobifunctional molecules, VH032 enables the hijacking of the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific disease-causing proteins.[5][6] This guide provides a comprehensive overview of VH032's biochemical properties, its structural basis of interaction with VHL, its application in PROTAC technology, and detailed experimental protocols for its characterization.

The von Hippel-Lindau E3 Ligase and Hypoxia Signaling

The VHL tumor suppressor protein is the substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex (CRL2VHL).[7][8] This complex, which also includes Elongin B, Elongin C, and Rbx1, plays a critical role in cellular oxygen sensing.[9][10][11] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α subunit. This modification creates a binding site for VHL, leading to the ubiquitination and proteasomal degradation of HIF-1α, keeping its levels low.[11][12] In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, erythropoiesis, and metabolism.

VH032 was rationally designed to mimic the hydroxylated HIF-1α peptide, thereby disrupting the VHL:HIF-1α protein-protein interaction.[7][13] This inhibition stabilizes HIF-1α, activating the hypoxic response.[1][12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 4. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Production Of Active VHL And Analysis By SPR [peakproteins.com]

- 12. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VH032: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VH032 is a potent and selective small molecule ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions by disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in the cellular response to low oxygen levels. This disruption leads to the stabilization of HIF-1α and the subsequent activation of the hypoxic response. VH032 serves as a crucial chemical tool for studying hypoxia signaling pathways and is a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of VH032, including detailed experimental protocols and quantitative data to support its use in research and drug development.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing.[1] Under normoxic conditions, the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is hydroxylated on specific proline residues. This modification is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. In hypoxic conditions, this hydroxylation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

VH032 was developed as a small molecule mimic of the hydroxylated HIF-1α peptide, designed to bind to the same pocket on the VHL protein.[2] By competitively inhibiting the VHL:HIF-1α interaction, VH032 effectively stabilizes HIF-1α, thereby inducing a hypoxic response even under normal oxygen levels.[1] Its high affinity and selectivity for VHL have made it an invaluable tool for interrogating the downstream effects of HIF signaling.

Furthermore, the modular nature of VH032 has been exploited in the development of PROTACs. In this technology, VH032 serves as the VHL-recruiting ligand, connected via a chemical linker to a ligand that binds to a specific protein of interest. This ternary complex formation brings the target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and degradation.

Mechanism of Action

VH032 acts as a competitive inhibitor of the VHL:HIF-1α protein-protein interaction. The core of its mechanism lies in its ability to occupy the binding pocket on VHL that normally recognizes the hydroxylated proline residue of HIF-1α. This binding event physically blocks the association of VHL with HIF-1α, preventing its ubiquitination and subsequent degradation by the proteasome. The stabilized HIF-1α can then accumulate and activate downstream transcriptional programs.

References

The Role of VH032 in E3 Ubiquitin Ligase Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of VH032, a pivotal small molecule in the field of targeted protein degradation. We will delve into its mechanism of action in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, present key quantitative data, detail essential experimental protocols for its characterization, and visualize the associated biological pathways and workflows.

Introduction to VH032 and E3 Ligase Recruitment

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1]

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most well-characterized and widely used E3 ligases in PROTAC development.[2][3] VHL is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^), which also comprises Elongin B, Elongin C, Cullin 2, and Rbx1.[4][5] In its natural context, the VHL complex targets the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and degradation under normoxic conditions.[5][6]

VH032 functions by mimicking the binding of HIF-1α to VHL, thereby acting as a VHL/HIF-1α interaction inhibitor.[7] When incorporated into a PROTAC, the VH032 moiety serves to "hijack" the VHL E3 ligase and recruit it to a neo-substrate—the target protein of interest.

Quantitative Data on VH032 and VH032-Based PROTACs

The efficacy of VH032 in recruiting VHL is underpinned by its strong and specific binding affinity. This section summarizes key quantitative metrics for VH032 and representative PROTACs utilizing this VHL ligand.

| Parameter | Molecule | Value | Assay Method | Reference |

| Binding Affinity (Kd) | VH032 | 185 nM | Not Specified | [8] |

| VH032 | ~29 nM | Surface Plasmon Resonance (SPR) | [9] | |

| VH032 | ~66 nM | Isothermal Titration Calorimetry (ITC) | [9] | |

| PROTAC Binding Affinity (Kd) | MZ1 (to VHL) | 29 nM | Surface Plasmon Resonance (SPR) | [9] |

| MZ1 (to VHL) | 66 nM | Isothermal Titration Calorimetry (ITC) | [9] | |

| PROTAC Degradation (DC50) | ARV-771 | <1 nM | Not Specified | [10] |

| PROTAC Degradation (Dmax) | Not Specified | Not Specified | Not Specified |

Note: DC50 is the concentration of a PROTAC that induces 50% degradation of the target protein. Dmax is the maximum degradation of the target protein achievable with a given PROTAC.

Signaling and Mechanistic Pathways

The recruitment of the VHL E3 ligase by a VH032-containing PROTAC initiates a cascade of events leading to the degradation of the target protein. The following diagrams illustrate the key molecular interactions and the overall mechanism.

Caption: PROTAC-mediated recruitment of VHL E3 ligase to a target protein.

Caption: Assembly of the VHL E3 ubiquitin ligase complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of VH032 and VH032-based PROTACs.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex consisting of the VHL E3 ligase, the VH032-based PROTAC, and the target protein.

Materials:

-

Cells expressing the target protein of interest.

-

VH032-based PROTAC and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody against the target protein or an epitope tag.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blot apparatus.

-

Antibodies for Western blotting: anti-target protein, anti-VHL, and anti-Cul2.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the VH032-based PROTAC or negative control at the desired concentration and for the appropriate time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with cold lysis buffer.

-

Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing (Optional): Transfer the supernatant to a new tube and add protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the target protein and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the target protein, VHL, and Cullin 2 to detect the components of the ternary complex.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of a target protein mediated by a VH032-based PROTAC.

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2).

-

Recombinant VHL/Elongin B/Elongin C (VBC) complex.

-

Recombinant Cullin 2/Rbx1 complex.

-

Recombinant target protein.

-

Ubiquitin.

-

VH032-based PROTAC.

-

ATP.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

-

SDS-PAGE gels and Western blot apparatus.

-

Antibody against the target protein or ubiquitin.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, Cul2/Rbx1 complex, target protein, ubiquitin, and the VH032-based PROTAC in the ubiquitination reaction buffer.

-

Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Perform a Western blot using an antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein. Alternatively, an anti-ubiquitin antibody can be used.

Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of a target protein in cells following treatment with a VH032-based PROTAC.

Materials:

-

Cells expressing the target protein.

-

VH032-based PROTAC.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blot apparatus.

-

Antibodies for Western blotting: anti-target protein and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

Procedure:

-

Cell Treatment: Plate cells and treat with a dose-response of the VH032-based PROTAC for a specified time course.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Western Blotting: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody against the target protein and a primary antibody for a loading control. Subsequently, incubate with the appropriate secondary antibodies.

-

Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the development and validation of a VH032-based PROTAC.

Caption: A generalized workflow for PROTAC development and validation.

Conclusion

VH032 is a cornerstone molecule in the development of VHL-recruiting PROTACs. Its well-defined mechanism of action, strong binding affinity, and versatility have made it an invaluable tool for researchers in both academia and industry. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization and advancement of novel protein degraders. As the field of targeted protein degradation continues to evolve, a thorough understanding of the principles and methodologies outlined herein will be essential for the successful development of next-generation therapeutics.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. musechem.com [musechem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]

- 5. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to the VH032-VHL Interaction: Core Principles for Researchers and Drug Developers

Introduction

The von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery that senses and responds to changes in oxygen levels. As the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, VHL plays a pivotal role in the degradation of Hypoxia-Inducible Factor-alpha (HIF-α). The dysregulation of this pathway is implicated in various pathologies, most notably in cancer, making the VHL-HIF-α interaction a compelling target for therapeutic intervention. VH032 is a potent and selective small-molecule ligand of VHL that competitively binds to the HIF-α binding pocket, thereby disrupting the VHL:HIF-α interaction.[1] This property has established VH032 as a valuable chemical probe for studying the hypoxic response and, more significantly, as a cornerstone for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This guide provides a comprehensive technical overview of the VH032-VHL interaction, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data on VH032-VHL Interaction

The binding affinity of VH032 and its derivatives to the VHL-ElonginB-ElonginC (VCB) complex has been characterized using various biophysical techniques. The following tables summarize the key quantitative data, providing a comparative view of the binding constants obtained through different experimental methodologies.

| Ligand | Method | Binding Constant (Kd/Ki) | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM (Kd) | [1][3] |

| VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.3 nM (Ki) | [1] |

| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.01 nM (Kd) | [1] |

| VH298 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.3 nM (Ki) | [1] |

| MZ1 (VH032-based PROTAC) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.3 nM (Ki) | [1] |

| VH032 amine | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 5.7 µM (Ki) | [1] |

| Ligand | Method | IC50 | Reference |

| VHL-SF2 (covalent ligand) | NanoBRET Target Engagement Assay | 35 µM | [4] |

| VH032 | NanoBRET Target Engagement Assay | 0.5 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides an overview of the key experimental protocols used to characterize the VH032-VHL interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of VH032 binding to VHL.

Methodology:

-

Immobilization:

-

A VHL-ElonginB-ElonginC (VCB) complex with a C-terminal AviTag on ElonginB is site-specifically biotinylated.

-

A streptavidin-coated sensor chip is used to capture the biotinylated VCB complex, ensuring a uniform orientation.[5]

-

-

Binding Analysis:

-

A series of concentrations of VH032 in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) are injected over the sensor chip surface.

-

The association of VH032 to the immobilized VCB is monitored in real-time by measuring the change in the refractive index at the sensor surface.

-

This is followed by an injection of running buffer to monitor the dissociation of the VH032-VCB complex.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka and kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To determine the thermodynamic profile of the VH032-VHL interaction.

Methodology:

-

Sample Preparation:

-

The VCB complex is dialyzed into the desired buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

VH032 is dissolved in the same dialysis buffer to minimize heat of dilution effects.

-

-

Titration:

-

The VCB complex is placed in the sample cell of the calorimeter.

-

VH032 is loaded into the injection syringe.

-

A series of small injections of VH032 are made into the sample cell containing the VCB complex.

-

-

Data Analysis:

-

The heat released or absorbed upon each injection is measured.

-

The resulting titration curve is fitted to a suitable binding model to extract the thermodynamic parameters.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions in a cellular context.

Objective: To demonstrate the interaction of VH032 with VHL within a cell lysate.

Methodology:

-

Cell Lysis:

-

Cells are treated with either DMSO (vehicle control) or VH032 for a specified time.

-

Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

-

An antibody targeting VHL is added to the pre-cleared lysate and incubated to allow for the formation of antibody-VHL complexes.

-

Protein A/G agarose beads are then added to capture the antibody-VHL complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody against VHL to confirm its immunoprecipitation. The presence of other interacting proteins can also be assessed.

-

Visualizations

Diagrams are provided below to illustrate key signaling pathways and experimental workflows related to the VH032-VHL interaction.

Caption: VHL-HIF-1α Signaling Pathway.

Caption: General PROTAC Experimental Workflow.

Conclusion

VH032 has proven to be an invaluable tool for the study of the von Hippel-Lindau E3 ligase and the cellular hypoxic response. Its well-characterized, high-affinity interaction with VHL has paved the way for its widespread adoption in the development of PROTACs, a transformative therapeutic modality. This guide has provided a consolidated resource for researchers and drug developers, summarizing the quantitative aspects of the VH032-VHL interaction, detailing key experimental protocols for its characterization, and offering visual representations of the underlying biological pathways and experimental designs. A thorough understanding of these core principles is essential for the effective application of VH032 in both basic research and the advancement of novel therapeutics.

References

- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Impact of VH032 on the HIF-1α Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of VH032, a potent small molecule ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Under normoxic conditions, the VHL complex targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation, maintaining it at low cellular levels. VH032 functions by competitively binding to VHL, thereby disrupting the VHL/HIF-1α interaction. This inhibitory action leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes. This guide details the mechanism of action of VH032, presents key quantitative data, and provides comprehensive experimental protocols to study its effects on the HIF-1α pathway.

The HIF-1α Signaling Pathway and the Role of VH032

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α and subsequent activation of target genes involved in angiogenesis, glucose metabolism, and cell survival.

VH032 mimics the hypoxic response by directly interfering with the HIF-1α degradation machinery. It is a VHL ligand that binds to the same pocket as hydroxylated HIF-1α, acting as a competitive inhibitor of the VHL:HIF-1α protein-protein interaction.[1][2] This disruption prevents the ubiquitination and subsequent degradation of HIF-1α, causing its accumulation and the activation of the hypoxic signaling pathway even in the presence of normal oxygen levels.[2]

Quantitative Data for VH032

The following table summarizes the key quantitative metrics for VH032, providing insights into its binding affinity and cellular activity.

| Parameter | Value | Method | Reference |

| Kd for VHL | 185 nM | Not Specified | [1] |

| IC50 for U87MG cells | 59.2 µM | CCK-8 Assay | [3] |

| IC50 for U251 cells | 85.07 µM | CCK-8 Assay | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of VH032 on the HIF-1α pathway.

Western Blot for HIF-1α Stabilization

This protocol is designed to qualitatively and quantitatively assess the stabilization of HIF-1α in cells treated with VH032.

-

Cell line (e.g., HeLa, U87MG, U251)

-

Cell culture medium and supplements

-

VH032

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

Running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of VH032 or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control (e.g., β-actin or tubulin).

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of VHL-HIF-1α Interaction

This protocol is used to show that VH032 disrupts the interaction between VHL and HIF-1α.

-

Cell line expressing both VHL and HIF-1α

-

VH032

-

Non-denaturing lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-VHL)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blot (anti-HIF-1α and anti-VHL)

-

HRP-conjugated secondary antibodies

-

Cell Treatment and Lysis: Treat cells with VH032 or vehicle. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-VHL antibody to the pre-cleared lysates and incubate overnight at 4°C. Then, add fresh protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blot, probing with antibodies against HIF-1α and VHL. A decrease in the amount of co-immunoprecipitated HIF-1α in the VH032-treated samples compared to the control indicates disruption of the VHL-HIF-1α interaction.

HIF-1α Reporter Assay

This assay measures the transcriptional activity of HIF-1α by using a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VH032 suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

VH032 as a chemical probe for VHL

An In-depth Technical Guide to VH032 as a Chemical Probe for Von Hippel-Lindau (VHL) Protein

Introduction

The Von Hippel-Lindau (VHL) protein is a crucial component of a multi-subunit E3 ubiquitin ligase complex, which includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2][3][4] This complex, often referred to as VCB (VHL-ElonginC-ElonginB), plays a pivotal role as a tumor suppressor, primarily through its function in the cellular oxygen sensing pathway.[5][6][7][8] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunits of Hypoxia-Inducible Factors (HIF-α) after they are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[1][3][9] This recognition leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, preventing the activation of hypoxia-responsive genes.[1][3][8]

VH032 is a potent, synthetic, small-molecule ligand designed to mimic the hydroxylated HIF-1α peptide, thereby competitively inhibiting the VHL:HIF-1α protein-protein interaction.[10][11][12][13] Its high affinity and selectivity make it an invaluable chemical probe for studying the biology of the VHL-HIF pathway. Furthermore, the VH032 scaffold is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves to recruit the VHL E3 ligase to a target protein destined for degradation.[10][11][14][15] This guide provides a comprehensive technical overview of VH032, including its mechanism of action, quantitative binding data, experimental protocols, and applications.

Mechanism of Action

VH032 functions as a direct competitive inhibitor of the VHL:HIF-1α interaction. By occupying the binding pocket on VHL that normally recognizes hydroxylated HIF-1α, VH032 prevents the recruitment of HIF-1α to the E3 ligase complex.[11][13] This disruption blocks the poly-ubiquitination of HIF-1α, leading to its stabilization and accumulation within the cell, even under normoxic conditions.[1] The stabilized HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) on DNA to activate the transcription of downstream target genes such as VEGF, CA9, and GLUT1.[1][2][16] This chemically induced hypoxic response allows researchers to dissect the downstream consequences of HIF signaling. Interestingly, studies have also shown that VHL inhibitor binding can lead to an increase in the intracellular levels of the VHL protein itself through a protein stabilization mechanism, not by altering transcript levels.[8][9][17]

Quantitative Data Presentation

The binding affinity of VH032 for the VHL complex has been characterized by multiple biophysical methods. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are commonly used to determine inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).

Table 1: Biochemical Activity of VH032 and Related VHL Ligands

| Compound | Assay Type | IC₅₀ | Kᵢ | Reference |

|---|---|---|---|---|

| VH032 | TR-FRET | 77.8 nM | 33.4 nM | [5][6] |

| FP | 352.2 nM | 142.1 nM | [5][6] | |

| VH298 | TR-FRET | 44.0 nM | 18.9 nM | [5][6] |

| FP | 288.2 nM | 110.4 nM | [5][6] | |

| MZ1 (PROTAC) | TR-FRET | 14.7 nM | 6.3 nM | [5][6] |

| | FP | 226.2 nM | 79.7 nM |[5][6] |

Note: MZ1 is a PROTAC that contains the VH032 moiety for VHL recruitment. The increased potency in biochemical assays can be attributed to the other components of the molecule.

In addition to biochemical assays, the dissociation constant (Kd) provides a direct measure of binding affinity.

Table 2: Dissociation Constants (Kd) for VHL Ligands

| Compound | Method | Kd | Reference |

|---|---|---|---|

| VH032 | (Not specified) | 185 nM | [11][13] |

| BODIPY FL VH032 | TR-FRET | 3.01 nM |[6][7] |

Note: BODIPY FL VH032 is a fluorescent probe derived from VH032, designed for high-affinity binding in assays.[6][7][18]

Experimental Protocols

TR-FRET VHL Binding Assay

This assay quantitatively measures the binding of ligands to the VHL complex through competitive displacement of a fluorescent probe.

Principle: The assay utilizes a GST-tagged VCB complex (GST-VHL-ElonginC-ElonginB), a Terbium (Tb)-labeled anti-GST antibody (FRET donor), and a fluorescently labeled VHL ligand like BODIPY FL VH032 (FRET acceptor).[4][5][6] When the fluorescent probe binds to the VCB complex, the Tb donor and the BODIPY acceptor are brought into close proximity, resulting in a high FRET signal. A competing compound like VH032 will displace the probe, decrease the FRET signal in a dose-dependent manner, allowing for the calculation of IC₅₀ and Kᵢ values.[4]

Materials:

-

GST-VCB protein complex

-

Terbium-labeled anti-GST antibody

-

BODIPY FL VH032 fluorescent probe

-

Test compounds (e.g., VH032) in DMSO

-

Low-volume 384-well black assay plates

General Protocol:

-

Compound Plating: Prepare serial dilutions of VH032 and control compounds in DMSO. Dispense the compounds into the 384-well assay plates using an acoustic liquid handler for precision.[5][6]

-

Reagent Preparation: Prepare a mixture of GST-VCB and Tb-anti-GST antibody in assay buffer. Prepare a separate solution of BODIPY FL VH032 in assay buffer.

-

Assay Reaction: a. Dispense the GST-VCB/Tb-anti-GST mixture into the wells containing the test compounds. b. Incubate for a defined period (e.g., 30 minutes).[19][20] c. Dispense the BODIPY FL VH032 probe solution into all wells.

-

Incubation: Incubate the plates in the dark at room temperature for a set duration (e.g., 90-180 minutes) to allow the binding reaction to reach equilibrium.[5][6][19][20]

-

Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Typically, this involves excitation around 340 nm and measuring emission at two wavelengths, for instance, 620 nm (donor) and 665 nm (acceptor).[4]

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 2. VH032 suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 11. labshake.com [labshake.com]

- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. VH032 [myskinrecipes.com]

- 16. researchgate.net [researchgate.net]

- 17. core.ac.uk [core.ac.uk]

- 18. Small molecule BODIPY FL VH032 probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]

- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of VH032-Based PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A key component in many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. VH032, a potent and selective ligand for the Von Hippel-Lindau (VHL) E3 ligase, has become a cornerstone in the design of numerous PROTACs with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of VH032-based PROTACs, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and a visual representation of the key signaling pathways involved.

Mechanism of Action

VH032-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a linker, and the VH032 moiety that binds to the VHL E3 ligase.[2] The fundamental mechanism of action involves the PROTAC acting as a molecular bridge to induce the formation of a ternary complex between the POI and the VHL E3 ligase complex (Figure 1). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[3][4]

Quantitative Data on VH032-Based PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the percentage of the protein degraded at saturating PROTAC concentrations. Binding affinities (Kd) to both the target protein and the E3 ligase are also crucial for understanding the formation of the ternary complex.

Table 1: Performance of VH032-Based PROTACs Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd to BRD4, nM) | Binding Affinity (Kd to VHL, nM) | Reference |

| MZ1 | BRD4 | H661 | 8 | >95 | 13-60 | 66 | [5] |

| MZ1 | BRD4 | H838 | 23 | >95 | 13-60 | 66 | [5] |

| ARV-771 | BRD2/3/4 | - | - | - | - | - | [6] |

| AT1 | BRD2/3/4 | - | - | - | - | - | [6] |

Table 2: Performance of VH032-Based PROTACs Targeting the Androgen Receptor (AR)

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARD-266 | AR | LNCaP, VCaP, 22Rv1 | 0.2-1 | >95 | [7] |

| ARD-69 | AR | LNCaP | 0.86 | ~100 | [7] |

| ARD-69 | AR | VCaP | 0.76 | ~100 | [7] |

| ARD-69 | AR | 22Rv1 | 10.4 | ~100 | [7] |

| PSMA-ARD-203 | AR | VCaP | 21.86 | - | [8] |

| PSMA-ARD-203 | AR | LNCaP | 44.38 | - | [8] |

| PSMA-ARD-203 | AR | 22Rv1 | 50.19 | - | [8] |

Experimental Protocols

Western Blot for Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of the VH032-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.[9][10]

Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Purified recombinant target protein (e.g., with a GST tag)

-

Purified recombinant VHL E3 ligase complex (e.g., with a FLAG tag)

-

VH032-based PROTAC

-

AlphaLISA anti-tag acceptor beads (e.g., Anti-GST)

-

AlphaLISA streptavidin donor beads

-

Biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG)

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged target protein, tagged E3 ligase, and biotinylated antibody in assay buffer.

-

Reaction Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC at various concentrations. Incubate to allow complex formation.

-

Antibody Addition: Add the biotinylated antibody and incubate.

-

Bead Addition: Add the AlphaLISA acceptor beads and incubate in the dark.

-

Donor Bead Addition: Add the streptavidin donor beads and incubate in the dark.

-

Detection: Read the plate on an AlphaLISA-compatible microplate reader.

-

Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to observe the characteristic "hook effect".

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PROTAC on cancer cells.

Materials:

-

Cells of interest

-

96-well plates

-

VH032-based PROTAC

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the VH032-based PROTAC for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Therapeutic Rationale

BRD4 Degradation in Cancer

Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes, including c-MYC.[11] Overexpression of BRD4 is implicated in various cancers. VH032-based PROTACs that target BRD4, such as MZ1, lead to its degradation, resulting in the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation and survival.[12]

Androgen Receptor Degradation in Prostate Cancer

The androgen receptor (AR) is a key driver of prostate cancer progression.[13][14] Therapies that block AR signaling are a mainstay of treatment, but resistance often develops through mechanisms such as AR mutations or overexpression. VH032-based PROTACs targeting AR, like ARD-266, offer a novel strategy to overcome this resistance by inducing the degradation of the AR protein, thereby blocking downstream signaling pathways that promote tumor growth.[7][15]

Conclusion

VH032-based PROTACs represent a powerful and versatile platform for the targeted degradation of a wide range of disease-relevant proteins. The robust recruitment of the VHL E3 ligase by the VH032 moiety, combined with high-affinity ligands for target proteins, has led to the development of highly potent and selective degraders. The data and protocols presented in this guide highlight the significant therapeutic potential of this class of molecules and provide a framework for their continued development and evaluation. As our understanding of the intricacies of PROTAC design and the cellular mechanisms governing targeted protein degradation continues to grow, VH032-based PROTACs are poised to make a significant impact on the future of medicine.

References

- 1. ascopubs.org [ascopubs.org]

- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protein degredation - Protein and Proteomics [protocol-online.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 6. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

Application Notes and Protocols for VH032 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032 is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It functions by disrupting the interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[1][2] Under normal oxygen conditions (normoxia), VHL targets HIF-1α for proteasomal degradation. By binding to VHL, VH032 prevents this degradation, leading to the stabilization and accumulation of HIF-1α, thereby activating the hypoxic signaling pathway.[1][2][3] VH032 is a valuable tool for studying the cellular response to hypoxia and is also widely used as a VHL-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][4]

These application notes provide detailed protocols for the use of VH032 in cell culture experiments to investigate its biological effects, including HIF-1α stabilization, downstream gene and protein expression, and cellular phenotypes such as viability, migration, and invasion.

Mechanism of Action: The VHL/HIF-1α Axis

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, which polyubiquitinates HIF-1α, targeting it for degradation by the proteasome. In hypoxic conditions, PHDs are inactive, leading to HIF-1α stabilization. VH032 mimics the hypoxic state by binding to VHL and preventing its interaction with hydroxylated HIF-1α, thus leading to its accumulation and the subsequent transcription of hypoxia-responsive genes.[1][2][3][5]

Caption: Mechanism of VH032 action on the VHL/HIF-1α signaling pathway.

Data Presentation

Table 1: Biochemical and Cellular Activity of VH032

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) | 185 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| IC50 (VHL binding) | 352.2 nM | Time-Resolved FRET Assay | [6] |

| HIF Activity | ~150 µM for 3-fold increase | HRE-luciferase reporter in U2OS cells | [2][7] |

| HIF-1α Stabilization | Detectable at 10-100 µM | Western Blot in HeLa and HFF cells | [5] |

Table 2: Effective Concentrations of VH032 in Various Cell Lines

| Cell Line | Application | Concentration | Treatment Time | Observed Effect | Reference |

| U2OS | HIF-1α Target Gene Upregulation | 150 µM | 16 h | Upregulation of CA9 and GLUT1 mRNA | [7] |

| HeLa | HIF-1α Target Gene Upregulation | >150 µM | 16 h | Upregulation of CA9 and GLUT1 mRNA | [7] |

| HFF | HIF-1α Target Gene Upregulation | >150 µM | 24 h | Upregulation of CA9 and GLUT1 mRNA | [7] |

| U87MG (Glioma) | Anti-proliferation | 59.2 µM | 24 h | Inhibition of cell viability, migration, and invasion | [1] |

| U251 (Glioma) | Anti-proliferation | 85.07 µM | 24 h | Inhibition of cell viability, migration, and invasion | [1] |

| Various | Cytotoxicity | Up to 150-500 µM | Not specified | No significant effect on cell viability | [7] |

Experimental Protocols

Preparation of VH032 Stock Solution

-

Reconstitution: VH032 is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock, dissolve 4.73 mg of VH032 (M.W. 473.55 g/mol ) in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability Assay (CCK-8 or MTT)

This protocol is to assess the effect of VH032 on cell proliferation and cytotoxicity.

Caption: Workflow for a typical cell viability assay.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Prepare serial dilutions of VH032 in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the VH032-containing medium or vehicle control medium to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of 5 mg/mL MTT solution and incubate for 4 hours, then solubilize the formazan crystals with 100 µL of DMSO.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for HIF-1α Stabilization

This protocol is to detect the accumulation of HIF-1α protein following VH032 treatment.

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Loading control antibody (e.g., β-actin or α-tubulin)

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of VH032 (e.g., 10-250 µM) or vehicle control for the specified time (e.g., 2, 6, 16, or 24 hours).[3][5]

-

Important: HIF-1α is rapidly degraded. Work quickly and on ice. Wash cells once with ice-cold PBS and immediately lyse the cells by adding 100-200 µL of ice-cold RIPA buffer.[8][9][10]

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[8][9]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE (7.5% acrylamide gel is recommended for HIF-1α) and transfer to a PVDF membrane.[8][9]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Probe for a loading control to ensure equal protein loading.

qRT-PCR for HIF-1α Target Gene Expression

This protocol is to quantify the change in mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1, CA9).

Materials:

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

Procedure:

-

Seed and treat cells with VH032 as described for the Western blot protocol (Step 1 & 2). Treatment times of 6-24 hours are common.[7]

-

Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Cell Migration and Invasion Assays

These assays assess the effect of VH032 on the migratory and invasive potential of cancer cells.

A. Wound Healing (Scratch) Assay for Migration:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing VH032 or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).[1]

-

Measure the width of the scratch to quantify cell migration into the empty space.

B. Transwell Assay for Migration and Invasion:

-

For invasion assays, coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Seed serum-starved cells in the upper chamber in serum-free medium containing VH032 or vehicle control.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/non-invaded cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the membrane.

-

Count the stained cells under a microscope to quantify migration or invasion.

Extended Signaling Pathways

While the primary effect of VH032 is the stabilization of HIF-1α, it is important to consider the broader context of VHL signaling. VHL has HIF-independent functions and interacts with other proteins involved in pathways such as NF-κB and AKT signaling.[1] Prolonged treatment with VHL inhibitors can also lead to a feedback mechanism involving the upregulation of VHL protein itself.[3]

Caption: Downstream effects of VH032-induced HIF-1α stabilization.

References

- 1. mdpi.com [mdpi.com]

- 2. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols for VH032-Based PROTACs in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of VH032-containing Proteolysis Targeting Chimeras (PROTACs) for various in vitro assays. VH032 is a widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the design of effective PROTACs.[1][2][3] The optimal concentration of a VH032-based PROTAC is not a single value but rather a range that is highly dependent on the specific PROTAC molecule, the target protein, the cell line used, and the assay being performed.

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] A key characteristic of PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases due to the formation of unproductive binary complexes.[6] Therefore, a thorough dose-response characterization across a wide range of concentrations is essential.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a VH032-based PROTAC induces the degradation of a target protein.

Caption: Mechanism of VH032-based PROTAC-mediated protein degradation.

Quantitative Data Summary

The effective concentrations of VH032-based PROTACs can vary significantly. The table below summarizes reported concentration ranges for different assays from published literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

| PROTAC | Target | Assay Type | Cell Line | Effective Concentration Range | Reference |

| ER-targeting PROTAC | Estrogen Receptor | Western Blot (Degradation) | Hormone-dependent cell lines | 10 - 50 µM | [7] |

| dBET6 | BRD4 | Ternary Complex Formation (AlphaLISA) | N/A (in vitro) | ~10 - 1000 nM | [8] |

| Various PROTACs | Various | Global Proteomics (Degradation) | Various | ~10x above DC50 | [6] |

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols should be optimized for your specific experimental conditions.

Target Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in the level of a target protein following treatment with a VH032-based PROTAC.[7][9]

a. Experimental Workflow

Caption: Workflow for Western Blot analysis of protein degradation.

b. Step-by-Step Protocol

-

Cell Plating: Plate cells at an appropriate density in a multi-well plate (e.g., 24-well plate at ~20,000 cells/well) and allow them to adhere overnight.[7]

-